Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester is a chemical compound with significant relevance in pharmaceutical chemistry. It is primarily recognized for its potential applications in drug synthesis and medicinal chemistry. The compound is characterized by its specific stereochemistry, denoted as (2R,3S), which plays a crucial role in its biological activity and interactions.
This compound can be classified under the category of amino acid derivatives. Its molecular formula is , with a molecular weight of approximately 357.40 g/mol . The compound is often used in the synthesis of various pharmaceutical agents, particularly those related to cancer treatment, due to its structural similarities to biologically active molecules.
The synthesis of Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester involves several steps that typically include the resolution of racemic mixtures and the use of protecting groups during reactions. One common method involves the conversion of racemic 3-phenylisoserine to its benzoyl derivative, followed by esterification with ethyl alcohol.
The molecular structure of Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester features a central carbon backbone with specific functional groups:
The compound's melting point ranges from 165°C to 168°C, indicating good thermal stability . Its solubility profile shows slight solubility in chloroform and dimethyl sulfoxide, which is relevant for its application in organic synthesis.
Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester can participate in various chemical reactions typical for esters and amines:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester is largely dependent on its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. The stereochemistry (2R,3S) suggests that it may exhibit specific binding affinities that influence its efficacy as a therapeutic agent.
In particular, compounds similar to Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester have been studied for their roles as inhibitors or modulators in pathways related to cancer cell proliferation and apoptosis. Research indicates that these compounds can interfere with cellular signaling pathways by mimicking natural substrates or by acting as competitive inhibitors .
The physical properties of Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester include:
These properties suggest that the compound has suitable characteristics for pharmaceutical applications, particularly in oral formulations.
Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester has potential applications in various fields:
The stereoselective construction of the (2R,3S) configuration presents formidable synthetic challenges due to the presence of two adjacent chiral centers requiring precise relative and absolute control. Methodologies have evolved from early resolution-based approaches to contemporary asymmetric catalysis and biosynthesis, balancing atom economy with optical purity demands.
Early industrial routes leveraged chiral pool derivatization or diastereomeric resolution, but contemporary methods predominantly employ asymmetric hydrogenation and chiral auxiliary techniques. The Bristol-Myers Squibb patent (WO1997034864A1) details a multi-step sequence starting from cinnamic acid derivatives, featuring:
Table 1: Comparative Analysis of Stereoselective Synthetic Routes
| Methodology | Key Steps | Yield (%) | d.r./ee (%) | Limitations |
|---|---|---|---|---|
| Sharpless Epoxidation | Asymmetric epoxidation / cyanide opening | 45-52 | >90 ee | Multi-step purification |
| β-Lactam Synthon (Ojima) | [2+2] Cycloaddition / ring opening | 38-41 | 88-92 ee | Explosive intermediates |
| Asymmetric Hydrogenation | Ru-catalyzed enamide reduction | 78-85 | >95 de | Sensitive to substrate impurities |
| Enzymatic Resolution (BMS) | Lipase-mediated kinetic resolution | 35 (theor 50) | >99 ee | Maximum 50% yield |
Epoxidation-hydrolysis sequences provide atom-economical access to the syn-diol stereochemistry. Jacobsen-Katsuki salen complexes (Mn(III)) facilitate the asymmetric epoxidation of trans-cinnamic acid esters, with epoxide ring-opening via regioselective azidolysis or hydroxyamination [5]. Critical parameters include:
Table 2: Catalytic Performance in Asymmetric Transformations
| Catalyst System | Reaction Type | Conditions | ee (%) | Turnover (TON) |
|---|---|---|---|---|
| Ru-(S)-BINAP/FeCl₃ (1:10) | Hydrogenation | 50°C, 80 psi H₂, THF | 86 | 350 |
| Ir-(R,S)-JOSIPHOS | Reductive amination | 25°C, 50 psi H₂, MeOH | 76 | 210 |
| Mn(III)-salen/ N-oxide | Epoxidation | 0°C, CH₂Cl₂ | 92 | 55 |
| Ti-TADDOL/tBuOOH | Epoxidation | -20°C, toluene | 88 | 120 |
Though less developed than solution-phase methods, solid-supported strategies enable catalyst recycling and streamlined purification. Key implementations include:
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8